2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
Description
The compound “2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide” is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 3-ethoxyphenyl group at position 5 and a sulfanylacetamide moiety at position 2. The acetamide nitrogen is further functionalized with a 4-chloro-2-methylphenyl group. The 3-ethoxy group on the phenyl ring enhances lipophilicity, which may improve membrane permeability, while the 4-chloro-2-methylphenyl substituent introduces steric and electronic effects that could influence receptor binding .
Properties
Molecular Formula |
C19H20ClN5O2S |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C19H20ClN5O2S/c1-3-27-15-6-4-5-13(10-15)18-23-24-19(25(18)21)28-11-17(26)22-16-8-7-14(20)9-12(16)2/h4-10H,3,11,21H2,1-2H3,(H,22,26) |
InChI Key |
ATARNZKRFQNKIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Direct Amidation
A mixture of the sulfanyl-triazole intermediate and 4-chloro-2-methylaniline is reacted with chloroacetyl chloride in 1,4-dioxane . Triethylamine (1.1 equiv) is added to neutralize HCl, driving the reaction to completion. The product precipitates upon cooling and is purified via recrystallization from ether/n-hexane , yielding 62–78% of the target compound.
Carbodiimide-Mediated Coupling
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid derivative of the acetamide for coupling with the triazole-thiol. This approach, while efficient, requires stringent moisture control and generates stoichiometric urea byproducts.
Optimization and Purification Techniques
Reaction Monitoring
Purification Strategies
Yield Optimization
-
Temperature modulation : Gradual heating during cyclization reduces side reactions.
-
Stoichiometric ratios : Excess acetamide chloride (1.2 equiv) ensures complete conversion of the thiol intermediate.
Scalability and Industrial Considerations
Industrial-scale synthesis prioritizes cost-effectiveness and safety. The metal- and azide-free method described in exemplifies a scalable process, as it avoids hazardous reagents and simplifies waste management. Key metrics for large-scale production include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 50 mL | 500 L |
| Yield | 75–83% | 68–72% |
| Purification Method | Recrystallization | Crystallization |
| Cycle Time | 24–48 hours | 5–7 days |
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. This compound has shown significant activity against various bacterial strains and fungi. Studies indicate that the presence of the sulfanyl group enhances its interaction with microbial enzymes.
Table 1: Antimicrobial Activity Comparison
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Enterococcus faecalis | 16 µg/mL |
| This Compound | Bacillus cereus | 8 µg/mL |
Anticancer Potential
The anticancer effects of triazole compounds have been extensively studied. This specific compound has demonstrated cytotoxic effects against various cancer cell lines. Recent investigations suggest that it may be effective against HepG2 liver cancer cells.
Table 2: Anticancer Activity Against HepG2 Cell Line
| Compound | IC50 Value (µg/mL) | Toxicity (%) |
|---|---|---|
| Compound A | 16.782 | 1.19 |
| Compound B | 20.667 | 0.95 |
| This Compound | TBD | TBD |
Agricultural Applications
Triazole compounds are also utilized in agriculture as fungicides due to their ability to inhibit fungal growth by disrupting ergosterol biosynthesis. The application of this compound could potentially enhance crop resistance against fungal pathogens.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound:
- The triazole ring is vital for maintaining biological activity.
- Variations in the substituents on the aromatic rings can significantly affect the compound's potency and selectivity towards different biological targets.
Antimicrobial Efficacy
A study demonstrated that similar triazole derivatives exhibited effective antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups like chlorine was found to improve activity significantly.
Cytotoxicity in Cancer Research
Another investigation assessed the cytotoxic effects of various triazole derivatives on cancer cell lines, establishing that modifications at specific positions significantly impacted their anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and other functional groups can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Triazole-Based Acetamides
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Chloro substituents (target compound, ) enhance antimicrobial and anti-exudative activity by increasing electrophilicity and interaction with target enzymes .
- Lipophilicity : Ethoxy and methoxy groups improve lipid solubility, but excessive bulk (e.g., trimethoxyphenyl in ) may hinder target binding .
- Steric Effects : The 2-methyl group in the target’s acetamide moiety may reduce metabolic degradation compared to unsubstituted phenyl analogues .
Biological Activity
The compound 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide |
| Molecular Formula | C18H18ClN5OS |
| Molecular Weight | 403.893 g/mol |
| CAS Number | 841206-94-8 |
Structural Characteristics
The compound features a triazole ring linked to an acetamide group and a sulfanyl moiety. The presence of an ethoxy phenyl group and a chloro-methyl phenyl group enhances its potential for biological interaction.
Antimicrobial Activity
- Antibacterial Effects : Research indicates that derivatives of triazoles exhibit significant antibacterial properties. For instance, compounds similar to the one in focus have shown activity against both Gram-positive and Gram-negative bacteria. In studies, the minimum inhibitory concentrations (MIC) ranged from 3.125 μg/mL to 16 μg/mL against various strains including Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : The compound has also been evaluated for antifungal activity. Triazole derivatives are known to inhibit fungal growth by targeting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .
Anticancer Activity
Recent studies have highlighted the potential of triazole compounds in cancer therapy:
- Cell Line Studies : In vitro studies have demonstrated that related triazole derivatives exhibit cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HEK293T (human embryonic kidney cells). The IC50 values for these compounds were found to be lower than those of standard chemotherapeutic agents like cisplatin .
- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including the modulation of enzyme activity involved in cancer metabolism .
Other Biological Activities
- Anticonvulsant Activity : Some derivatives have shown promise as anticonvulsants, potentially providing new avenues for epilepsy treatment .
- Anti-inflammatory Effects : The compound's structure suggests possible anti-inflammatory properties, which are common among triazole derivatives due to their ability to inhibit pro-inflammatory cytokines .
Study 1: Antimicrobial Evaluation
A study conducted by Shamroukh et al. synthesized several triazole derivatives, including compounds structurally similar to the target compound. The evaluation revealed that many exhibited moderate to excellent antibacterial and antifungal activities against clinical isolates .
Study 2: Anticancer Potential
In another investigation, researchers tested a series of triazole-based compounds against various cancer cell lines. The results indicated that certain substitutions on the triazole ring significantly enhanced cytotoxicity compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
